molecular formula C17H20BrNO4 B8411250 Tert-butyl 6-bromo-2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate

Tert-butyl 6-bromo-2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate

Cat. No. B8411250
M. Wt: 382.2 g/mol
InChI Key: UWPNKQWECUXJTA-UHFFFAOYSA-N
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Patent
US08772288B2

Procedure details

A mixture of tert-butyl 6-bromo-2-oxo-2′,3′,5′,6′-tetrahydrospiro[indoline-3,4′-pyran]-1-carboxylate (preparation 8b, 4.20 g, 11.0 mmol) and a 5M solution of hydrogen chloride in 1,4-dioxane (25 mL) was stirred at room temperature. After 5 hours, the mixture was concentrated in vacuo to give the title compound (3.20 g, 98%) as a pale pink solid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]2[N:8](C(OC(C)(C)C)=O)[C:9](=[O:16])[C:10]3([CH2:15][CH2:14][O:13][CH2:12][CH2:11]3)[C:5]2=[CH:4][CH:3]=1.Cl>O1CCOCC1>[Br:1][C:2]1[CH:7]=[C:6]2[NH:8][C:9](=[O:16])[C:10]3([CH2:11][CH2:12][O:13][CH2:14][CH2:15]3)[C:5]2=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
BrC1=CC=C2C(=C1)N(C(C21CCOCC1)=O)C(=O)OC(C)(C)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CC=C2C(=C1)NC(C21CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.